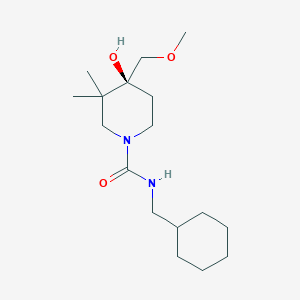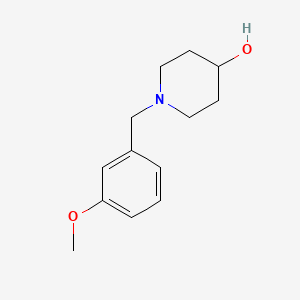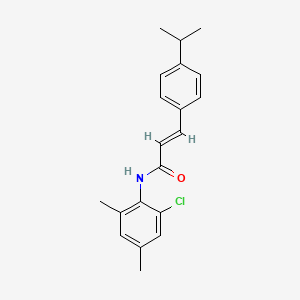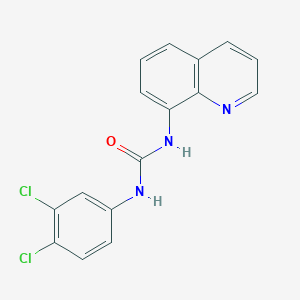![molecular formula C19H24FN3 B5635029 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5635029.png)
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is a chemical compound that features a piperazine ring substituted with a 4-fluorophenyl group and a dimethylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline typically involves the reaction of 4-fluorophenylpiperazine with N,N-dimethylaniline under specific conditions. One common method includes the use of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmission and potentially leading to therapeutic effects in neurological conditions.
相似化合物的比较
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Known for its selective inhibition of human equilibrative nucleoside transporters.
4-[(3-[(4-cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl (2H)phthalazin-1-one: Used as a poly ADP ribose polymerase (PARP) inhibitor in cancer treatment.
Uniqueness
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the combination of a fluorophenyl group and a dimethylaniline moiety. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3/c1-21(2)18-7-3-16(4-8-18)15-22-11-13-23(14-12-22)19-9-5-17(20)6-10-19/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWUHVLQLVRQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)quinoxaline-5-carboxamide](/img/structure/B5634952.png)
![11-anilino-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5634957.png)
![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)

![1-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-phenylmethoxyethanone](/img/structure/B5634982.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5635003.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635004.png)
![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)

![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5635030.png)

![2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5635055.png)
